molecular formula C16H32O B013417 (Z)-11-Hexadecen-1-ol CAS No. 56683-54-6

(Z)-11-Hexadecen-1-ol

Cat. No.: B013417
CAS No.: 56683-54-6
M. Wt: 240.42 g/mol
InChI Key: RHVMNRHQWXIJIS-UHFFFAOYSA-N
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Description

11-Hexadecen-1-ol, (11Z)- is a natural product found in Heliothis maritima with data available.

Scientific Research Applications

  • Reduction of Bollworm Captures : Z11-16:OH reduces the capture of bollworms in traps, indicating its role in bollworm behavior and potential application in pest control strategies (Shaver, Lopez, & Hartstack, 1982).

  • Attractant for Male Moths : This compound is a potent olfactory stimulant for male moths of the species Heliothis armigera, showing its effectiveness as an attractant in field conditions (Piccardi et al., 1977).

  • Attractant for Clover Cutworm : A mixture of Z-11-hexadecen-1-ol acetate and Z11-16:OH is a specific attractant for the adult male clover cutworm, Scotogramma trofolii (Struble & Swailes, 1975).

  • Pheromone in Cranberry Girdlers : This compound is found in female cranberry girdlers and can attract females to traps in grass seed fields (McDonough & Kamm, 1979).

  • Enhancement of Tobacco Budworm Trap Catches : Z11-16:OH significantly increases trap catches of tobacco budworm males when added to pheromone blends (Shaver, Hendricks, & Lopez, 1989).

  • Sex Pheromone Component in Tobacco Budworm Moth : It is a component of the sex pheromone of the female tobacco budworm moth, Heliothis virescens, and is more attractive to males than previously reported mixtures (Klun et al., 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (Z)-11-Hexadecen-1-ol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "1-Hexadecene", "Sodium Borohydride", "Acetic Acid", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "1. 1-Hexadecene is reacted with sodium borohydride in methanol to form 11-Hexadecanol.", "2. 11-Hexadecanol is then reacted with acetic acid and sodium hydroxide to form the corresponding acetate ester.", "3. The acetate ester is then hydrolyzed with aqueous hydrochloric acid to form (Z)-11-Hexadecen-1-ol.", "4. The product can be purified through distillation or chromatography." ] }

CAS No.

56683-54-6

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

hexadec-11-en-1-ol

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3

InChI Key

RHVMNRHQWXIJIS-UHFFFAOYSA-N

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCO

SMILES

CCCCC=CCCCCCCCCCCO

Canonical SMILES

CCCCC=CCCCCCCCCCCO

56683-54-6

Pictograms

Irritant

Synonyms

(Z)-hexadec-11-en-1-ol; 11Z-16OH; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (Z)-11-Hexadecen-1-ol interact with its target?

A: this compound interacts with specialized odorant receptor neurons (ORNs) located within the long trichoid sensilla (TS) on moth antennae []. These ORNs express pheromone receptors (PRs), which bind specific pheromone components, triggering a neuronal response.

Q2: What are the downstream effects of this interaction?

A: Binding of this compound to its corresponding PR initiates a signaling cascade within the ORN, ultimately leading to the activation of specific regions in the moth brain []. This activation triggers behavioral responses in males, such as upwind flight and mate-seeking behavior.

Q3: Is this compound always the primary pheromone component?

A: Not necessarily. While this compound is found in many moth pheromone blends, its role can vary. In some species, it acts as a minor component, modulating the attractiveness of the primary component [, ]. In others, it is essential for attraction [, ].

Q4: What is the molecular formula and weight of this compound?

A4: Its molecular formula is C16H32O, with a molecular weight of 240.43 g/mol.

Q5: How is the structure of this compound confirmed?

A: The structure is confirmed through techniques like gas chromatography-mass spectrometry (GC-MS) and chemical derivatization [, , , , ]. GC-MS analysis provides information about the compound's mass and fragmentation pattern, while derivatization aids in confirming its functional groups.

Q6: What materials are commonly used to dispense this compound in field traps?

A: Common materials include rubber septa [, , , , ], polyethylene capsules [, ], and filter paper [].

Q7: Does the dispenser material impact the efficacy of this compound lures?

A: Yes, the dispenser material can affect the release rate of the pheromone. Research indicates that polyvinyl chloride (PVC) dispensers might release the alcohol component at a slower rate compared to filter paper dispensers, potentially affecting lure performance [].

Q8: How does temperature affect the stability and release rate of this compound?

A: Temperature significantly influences both the stability and release rate of the pheromone. Higher temperatures generally lead to faster release rates but might also increase degradation [, ].

Q9: How do structural modifications affect the activity of this compound?

A: Even slight changes in the structure, like the position of the double bond or the presence of different functional groups, can dramatically alter its biological activity [, ].

Q10: Can structural analogs of this compound be used to disrupt mating?

A: Yes, some structural analogs exhibit antagonistic effects, disrupting the pheromone communication []. For example, the addition of (Z)-9-tetradecenyl acetate to the pheromone blend of the diamondback moth can significantly reduce male attraction [].

Q11: How is this compound used in pest control?

A: this compound is a key component in pheromone-based pest control strategies, primarily for monitoring and mass trapping of various moth species [, , , , ].

Q12: Can this compound be used in mating disruption strategies?

A: Yes, deploying high concentrations of this compound in a field can disrupt the ability of male moths to locate females, thereby reducing mating success and controlling pest populations [, ].

Q13: What are the advantages of using this compound in pest control?

A: Pheromone-based methods using compounds like this compound offer a more environmentally friendly alternative to broad-spectrum insecticides. They are highly specific, targeting only the pest species, and have low toxicity to non-target organisms [, , , ].

Q14: What are the current research areas related to this compound?

A14: Current research focuses on:

  • Optimizing pheromone blends and trap designs for enhanced monitoring and control. [, , ]
  • Investigating the molecular mechanisms of pheromone reception and signal transduction. []
  • Exploring the use of transgenic plants producing this compound for sustainable pest management. []

Q15: What are the challenges associated with pheromone-based pest control using compounds like this compound?

A15: Challenges include:

  • Variation in pheromone composition among different geographical populations of the same species. []
  • Environmental factors (temperature, wind) affecting pheromone release and dispersal. [, ]

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